4-(morpholin-4-ylmethyl)-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide
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Overview
Description
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a morpholine ring, a naphthalene moiety, and a benzohydrazide group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide typically involves multiple steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with formaldehyde to produce morpholin-4-ylmethyl.
Synthesis of the Naphthalene Derivative: The naphthalene moiety is introduced by reacting naphthalene with methoxybenzene under specific conditions to form 4-(naphthalen-2-ylmethoxy)benzene.
Condensation Reaction: The final step involves the condensation of the morpholine derivative with the naphthalene derivative in the presence of a hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-ylmethyl)aniline
- 4-(naphthalen-2-ylmethoxy)piperidine
- 1-(morpholin-4-ylmethyl)-2-naphthol
Uniqueness
4-(morpholin-4-ylmethyl)-N’-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}benzohydrazide is unique due to its combination of a morpholine ring, a naphthalene moiety, and a benzohydrazide group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications.
Properties
Molecular Formula |
C30H29N3O3 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C30H29N3O3/c34-30(27-11-5-24(6-12-27)21-33-15-17-35-18-16-33)32-31-20-23-8-13-29(14-9-23)36-22-25-7-10-26-3-1-2-4-28(26)19-25/h1-14,19-20H,15-18,21-22H2,(H,32,34)/b31-20+ |
InChI Key |
LEEXEHRIITVOSE-AJBULDERSA-N |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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